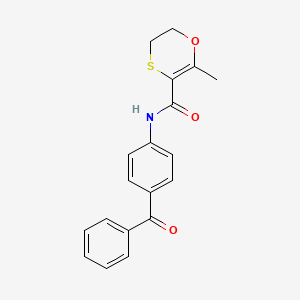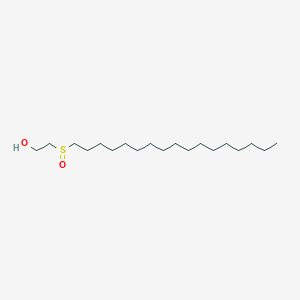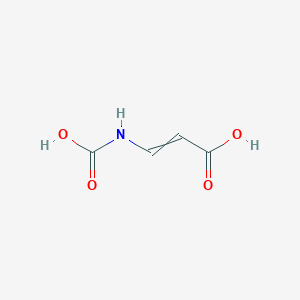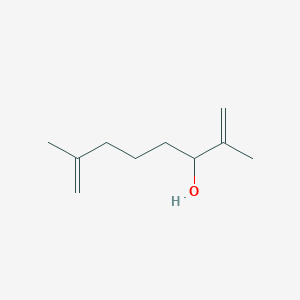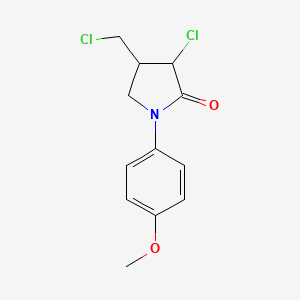![molecular formula C5H9Br2N3O2 B14600796 2-[Dibromo(nitro)methyl]-1-methylimidazolidine CAS No. 61164-44-1](/img/structure/B14600796.png)
2-[Dibromo(nitro)methyl]-1-methylimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Dibromo(nitro)methyl]-1-methylimidazolidine is a compound that belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of dibromo and nitro functional groups attached to a methylimidazolidine ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dibromo(nitro)methyl]-1-methylimidazolidine typically involves the reaction of 1-methylimidazolidine with bromine and nitric acid. The reaction conditions are carefully controlled to ensure the selective bromination and nitration of the methylimidazolidine ring. The process can be summarized as follows:
Bromination: 1-methylimidazolidine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the dibromo groups.
Nitration: The dibromo derivative is then subjected to nitration using nitric acid, resulting in the formation of the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-[Dibromo(nitro)methyl]-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
科学的研究の応用
2-[Dibromo(nitro)methyl]-1-methylimidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[Dibromo(nitro)methyl]-1-methylimidazolidine involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibromo groups can also participate in covalent bonding with nucleophilic sites in biomolecules, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-[Dibromo(nitro)methyl]-1-ethylimidazolidine: Similar structure but with an ethyl group instead of a methyl group.
2-[Dibromo(nitro)methyl]-1-phenylimidazolidine: Contains a phenyl group, which imparts different chemical properties.
2-[Dibromo(nitro)methyl]-1-methylimidazole: Similar but with an imidazole ring instead of an imidazolidine ring.
Uniqueness
2-[Dibromo(nitro)methyl]-1-methylimidazolidine is unique due to the specific combination of dibromo and nitro groups attached to the methylimidazolidine ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
61164-44-1 |
|---|---|
分子式 |
C5H9Br2N3O2 |
分子量 |
302.95 g/mol |
IUPAC名 |
2-[dibromo(nitro)methyl]-1-methylimidazolidine |
InChI |
InChI=1S/C5H9Br2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h4,8H,2-3H2,1H3 |
InChIキー |
XEFCLIAGUAJBIK-UHFFFAOYSA-N |
正規SMILES |
CN1CCNC1C([N+](=O)[O-])(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-(3,4-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14600732.png)

